![molecular formula C15H12FNO4 B6408845 3-Amino-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261982-77-7](/img/structure/B6408845.png)
3-Amino-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, or 3-APF-MCPA, is an organic compound that is used in various scientific research applications. It is an intermediate in the synthesis of several drugs and is also used in the synthesis of other compounds. 3-APF-MCPA has a variety of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Scientific Research Applications
3-APF-MCPA is used in several scientific research applications. It is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. It is also used in the synthesis of other compounds, such as dyes, fragrances, and other organic molecules.
Mechanism of Action
The mechanism of action of 3-APF-MCPA is not fully understood. However, it is believed that it acts as a proton acceptor, which means that it can bind to and stabilize molecules by accepting protons. This can lead to changes in the structure of the molecules and can affect their biological activity.
Biochemical and Physiological Effects
3-APF-MCPA has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and antiviral activity. It has also been shown to have antioxidant activity and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 3-APF-MCPA in laboratory experiments has both advantages and limitations. One of the advantages is that it is relatively easy to synthesize and has a good yield. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation is that it is not very soluble in water, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for 3-APF-MCPA. One potential direction is to further explore its biochemical and physiological effects, such as its anti-inflammatory, antifungal, and antiviral activities. Another potential direction is to develop new synthetic methods for the compound. Additionally, further research could be done on its mechanism of action and its potential applications in drug synthesis and other areas. Finally, further research could be done on its solubility and other properties to improve its use in laboratory experiments.
Synthesis Methods
3-APF-MCPA is synthesized through a multi-step process. The first step is the reaction of 4-fluoro-3-methoxybenzoic acid with ethyl chloroformate in the presence of a base, such as pyridine, to form the corresponding ethyl ester. The ethyl ester is then reacted with 3-aminobenzoic acid in the presence of a base, such as sodium hydroxide, to form 3-APF-MCPA. This method of synthesis has been reported to have a good yield of over 90%.
properties
IUPAC Name |
3-amino-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-21-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7H,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDNRHZKAINLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691550 |
Source
|
Record name | 5-Amino-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261982-77-7 |
Source
|
Record name | 5-Amino-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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